3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile
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Overview
Description
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile is a complex organic compound with a unique structure that combines a benzimidazole moiety with a butoxyphenyl group and a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then functionalized with the butoxyphenyl group and the nitrile group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with careful control of temperature and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other parts of the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the compound’s specific interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile
- 3-(4-ethoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile
Uniqueness
Compared to similar compounds, 3-(4-butoxyphenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-oxopropanenitrile stands out due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. This unique structural feature may enhance its potential in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
476211-01-5 |
---|---|
Molecular Formula |
C20H19N3O2 |
Molecular Weight |
333.391 |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-butoxyphenyl)-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C20H19N3O2/c1-2-3-12-25-15-10-8-14(9-11-15)19(24)16(13-21)20-22-17-6-4-5-7-18(17)23-20/h4-11,24H,2-3,12H2,1H3,(H,22,23)/b19-16- |
InChI Key |
XCCKVVWUZZZDJE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O |
solubility |
not available |
Origin of Product |
United States |
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